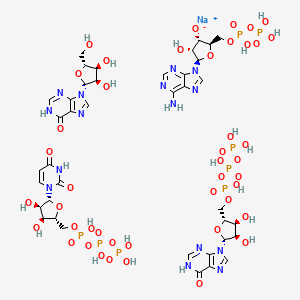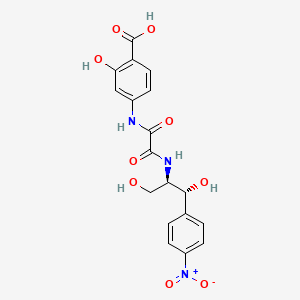
Salicylic acid, 4-(N(sup 2)-(1,3-dihydroxy-2-(p-nitrophenyl)-2-propyl)oxamido)-, D-threo-, (-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salicylic acid, 4-(N(sup 2)-(1,3-dihydroxy-2-(p-nitrophenyl)-2-propyl)oxamido)-, D-threo-, (-)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including the presence of a salicylic acid moiety and a substituted oxamido group. The D-threo configuration indicates the specific stereochemistry of the molecule, which can influence its biological activity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Salicylic acid, 4-(N(sup 2)-(1,3-dihydroxy-2-(p-nitrophenyl)-2-propyl)oxamido)-, D-threo-, (-)- typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of salicylic acid derivatives with oxamido compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the desired stereochemistry and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Salicylic acid, 4-(N(sup 2)-(1,3-dihydroxy-2-(p-nitrophenyl)-2-propyl)oxamido)-, D-threo-, (-)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the nitro group to an amino group, altering the compound’s properties.
Substitution: The aromatic ring of the salicylic acid moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Salicylic acid, 4-(N(sup 2)-(1,3-dihydroxy-2-(p-nitrophenyl)-2-propyl)oxamido)-, D-threo-, (-)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and microbial infections.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the salicylic acid moiety suggests potential anti-inflammatory activity through inhibition of cyclooxygenase enzymes. The oxamido group and nitrophenyl substituent may contribute to its antimicrobial properties by disrupting microbial cell membranes or interfering with essential biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D,L-threo-PDMP: A glucosylceramide synthase inhibitor with antimalarial and antileukemic activities.
Methylphenidate Isomers: Compounds with similar stereochemistry used in the treatment of ADHD.
Uniqueness
Salicylic acid, 4-(N(sup 2)-(1,3-dihydroxy-2-(p-nitrophenyl)-2-propyl)oxamido)-, D-threo-, (-)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
76508-92-4 |
|---|---|
Molekularformel |
C18H17N3O9 |
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
4-[[2-[[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]amino]-2-oxoacetyl]amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C18H17N3O9/c22-8-13(15(24)9-1-4-11(5-2-9)21(29)30)20-17(26)16(25)19-10-3-6-12(18(27)28)14(23)7-10/h1-7,13,15,22-24H,8H2,(H,19,25)(H,20,26)(H,27,28)/t13-,15-/m1/s1 |
InChI-Schlüssel |
SMSSBVJWYKNVPK-UKRRQHHQSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(=O)NC2=CC(=C(C=C2)C(=O)O)O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(=O)NC2=CC(=C(C=C2)C(=O)O)O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-oxa-3,9-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene](/img/structure/B14437936.png)
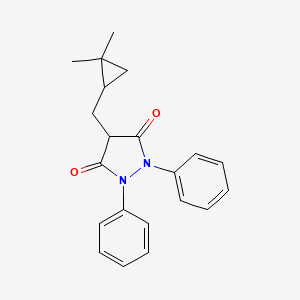
![N-[4-(2-Amino-2-sulfanylideneethyl)phenyl]acetamide](/img/structure/B14437949.png)
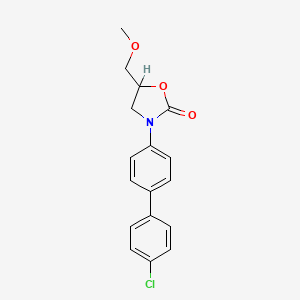
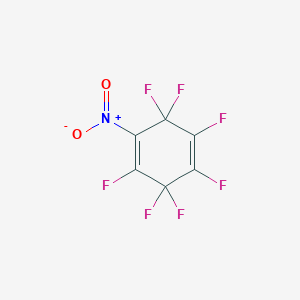



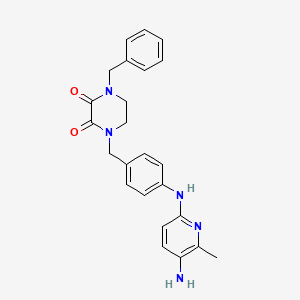
![methyl 1-[[C-methylsulfanyl-N-(1-pyridin-2-ylethylideneamino)carbonimidoyl]diselanyl]-N-(1-pyridin-2-ylethylideneamino)methanimidothioate](/img/structure/B14437996.png)
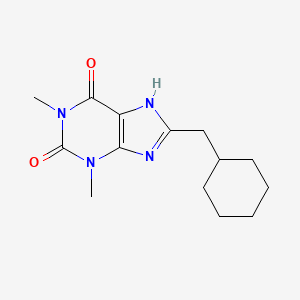
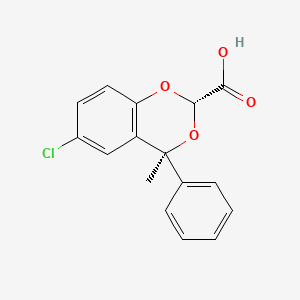
![1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14438033.png)
